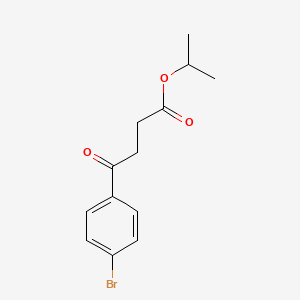
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 4-(4-bromophenyl)-4-oxobutanoic acid.
Reduction: Formation of isopropyl 4-(4-bromophenyl)-4-hydroxybutanoate.
Substitution: Formation of derivatives with substituted bromophenyl groups.
Scientific Research Applications
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity
Biological Activity
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a bromophenyl group attached to a butanoate backbone. Its molecular formula is C12H12BrO3, and it features both a carbonyl group and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and biochemical pathways. It can function as both an inhibitor and activator of various enzymes, influencing metabolic processes within cells. The exact molecular targets vary depending on the biological context but may include key enzymes involved in cancer progression and microbial resistance .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that its derivatives can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The mechanism involves the disruption of tubulin polymerization, which is critical for cell division . The structure-activity relationship (SAR) studies suggest that the presence of the bromophenyl group enhances its cytotoxic effects compared to non-substituted analogs .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Testing :
- In a comparative analysis with standard antibiotics, this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.
Data Table: Biological Activity Overview
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Drug Development : Further exploration into its pharmacokinetics and bioavailability could pave the way for new therapeutic agents.
- Mechanistic Studies : Detailed investigations into its interactions at the molecular level will enhance understanding of its mode of action.
- Combination Therapies : Assessing its efficacy in combination with existing treatments could improve outcomes in resistant infections or cancers.
Properties
Molecular Formula |
C13H15BrO3 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C13H15BrO3/c1-9(2)17-13(16)8-7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LWPBQEOAFIAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















